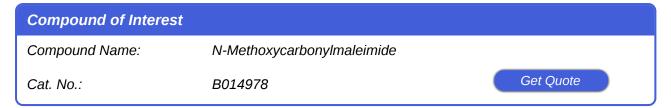


Technical Guide: N-(Methoxycarbonyl)maleimide (CAS 55750-48-6)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methoxycarbonyl)maleimide, identified by CAS number 55750-48-6, is a versatile synthetic reagent widely employed in organic chemistry and the life sciences.[1][2] Its chemical structure, featuring a reactive maleimide ring activated by an N-methoxycarbonyl group, makes it a valuable tool for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization and application, and a visual representation of its use in bioconjugation. The primary applications of this compound lie in its utility as a building block for the synthesis of various N-substituted maleimides and as a reagent for bioconjugation, particularly in the labeling of proteins and oligonucleotides.[1][2]

Chemical and Physical Properties

N-(Methoxycarbonyl)maleimide is a white to off-white crystalline solid under standard conditions.[3] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Source(s)
CAS Number	55750-48-6	[3][4][5]
Molecular Formula	C ₆ H ₅ NO ₄	[3][4][5]
Molecular Weight	155.11 g/mol	[3][4][5]
Appearance	Off-white to white crystalline powder	[3]
Melting Point	60-68 °C	[3][4][5]
Boiling Point	242.5 °C	[4][5]
Purity	≥95-99% (by HPLC or Nitrogen analysis)	[2][3][6]
Storage Temperature	2-8 °C	[3][4][5]

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and a primary application of N-(Methoxycarbonyl)maleimide.

Synthesis of N-(Methoxycarbonyl)maleimide

A common method for the synthesis of N-(Methoxycarbonyl)maleimide involves the reaction of maleimide with methyl chloroformate in the presence of a base.[7]

Materials:

- Maleimide
- · Ethyl acetate
- N-methylmorpholine (NMM)
- Methyl chloroformate
- Dichloromethane



- Silica gel
- Petroleum ether

Procedure:

- Dissolve maleimide in ethyl acetate in a reaction vessel and cool the solution to 0 °C in an ice bath.
- Sequentially add N-methylmorpholine and methyl chloroformate to the cooled solution.
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour.
- Upon completion of the reaction, collect the solid by-product by filtration and concentrate the filtrate under reduced pressure.
- Dissolve the resulting residue in dichloromethane and pass it through a silica gel column, eluting with dichloromethane to remove impurities.
- Concentrate the eluate and triturate the resulting solid with a mixture of ethyl acetate and petroleum ether to yield the final product as a white solid.[7]

Characterization Protocols

The melting point is a crucial indicator of purity.

Materials:

- N-(Methoxycarbonyl)maleimide sample
- Capillary tubes (sealed at one end)
- Melting point apparatus or Thiele tube
- Thermometer

Procedure:



- Finely powder a small amount of the crystalline sample.
- Pack the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to determine an approximate melting range.
- Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2 °C per minute) as the temperature approaches the previously determined melting point.
- Record the temperature at which the first liquid appears and the temperature at which the
 entire sample has melted. This range represents the melting point. A narrow range is
 indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.

Sample Preparation:

- Dissolve a small amount of N-(Methoxycarbonyl)maleimide in a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube.

Data Acquisition:

 Acquire 1H and 13C NMR spectra according to the instrument's standard operating procedures. The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the molecule's protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (Nujol Mull):



- Grind a small amount of the solid sample to a fine powder.
- Add a few drops of Nujol (mineral oil) and mix to form a paste (mull).
- Transfer the mull to a salt plate (e.g., KBr) and press another salt plate on top to create a thin film.

Data Acquisition:

 Place the salt plates in the spectrometer and acquire the IR spectrum. The spectrum should show characteristic absorption bands for the carbonyl groups and other functional moieties in the molecule.

Application in Bioconjugation: Thiol-Maleimide Ligation

N-(Methoxycarbonyl)maleimide is a precursor for creating maleimide-functionalized molecules that can react with thiols (e.g., cysteine residues in proteins) to form stable thioether bonds. This is a cornerstone of bioconjugation.

Materials:

- Thiol-containing biomolecule (e.g., a protein with cysteine residues)
- N-substituted maleimide (derived from N-(Methoxycarbonyl)maleimide)
- Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5)
- Anhydrous DMSO or DMF
- Size-exclusion chromatography column or ultrafiltration device for purification

Procedure:

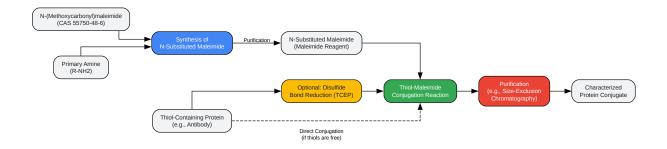
 Preparation of the Maleimide Reagent: Synthesize the desired N-substituted maleimide from N-(Methoxycarbonyl)maleimide and the amine of interest. Dissolve the purified N-substituted maleimide in anhydrous DMSO or DMF to create a stock solution.



- Preparation of the Thiol-Containing Biomolecule: Dissolve the biomolecule in the reaction buffer. If necessary, reduce any disulfide bonds to free up thiol groups using a reducing agent like TCEP, followed by its removal.
- Conjugation Reaction: Add the maleimide stock solution to the biomolecule solution. A typical
 molar ratio of maleimide to protein is between 10:1 and 20:1, but this should be optimized for
 each specific application.
- Incubation: Allow the reaction to proceed at room temperature for 2 hours or overnight, protected from light.
- Purification: Separate the labeled biomolecule from the unreacted maleimide reagent and by-products using size-exclusion chromatography or ultrafiltration.
- Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry and UV-Vis spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the bioconjugation of a thiol-containing protein using a maleimide reagent derived from N-(Methoxycarbonyl)maleimide.



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Bioconjugation workflow using a maleimide reagent.

Safety Information

N-(Methoxycarbonyl)maleimide should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

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